3-(2-Phenyl-thiazol-4-yl)-propan-1-ol
Description
3-(2-Phenyl-thiazol-4-yl)-propan-1-ol is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a propanol chain at the 4-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, imparts unique electronic properties, while the propanol moiety enhances solubility in polar solvents. However, detailed experimental data on its synthesis, physicochemical properties, and applications remain sparse in the literature.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H13NOS/c14-8-4-7-11-9-15-12(13-11)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2 |
InChI Key |
VZFHFTMOOWZKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol
- Structure: The thiazole ring is substituted with a trifluoromethylphenyl group at the 4-position and a propanol chain at the 2-position .
- Molecular Formula: C₁₃H₁₂F₃NOS vs. C₁₂H₁₂N₂OS (target compound).
- Molar mass: 287.3 g/mol (vs. ~236.3 g/mol for the target compound).
- Implications : The CF₃ group may improve binding affinity in drug-receptor interactions compared to the phenyl group in the target compound.
1-(2-Hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone
- Structure: Combines a thiazole ring (with methyl substituents) with a pyrazole and propenone group .
- Key Differences: Presence of a conjugated propenone group increases electrophilicity, enabling Michael addition reactions. The pyrazole-thiazole hybrid structure expands π-conjugation, relevant for optoelectronic applications.
- Synthesis: Prepared via Claisen-Schmidt condensation (ethanol/KOH, 48 hours), contrasting with the target compound’s likely nucleophilic substitution or cyclization pathways.
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
- Structure: Thiazole with amino, methyl, and acetyl substituents .
- Key Differences: The acetyl group at the 5-position increases electrophilicity for nucleophilic attacks. Amino group enables hydrogen bonding, improving solubility in aqueous media.
- Toxicity: Limited data available, highlighting a common gap in safety profiles for thiazole derivatives.
Physicochemical and Structural Comparisons
Research Insights and Gaps
- Spectroscopic Data : While NMR and MS data are available for analogues (e.g., ), the absence of such data for this compound limits comparative analysis.
- Crystallography: highlights hydrogen bonding in a nitro-substituted analogue, suggesting the propanol group in the target compound may similarly influence crystal packing.
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